molecular formula C14H15Cl4NO2 B14734957 N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide CAS No. 6281-36-3

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide

Cat. No.: B14734957
CAS No.: 6281-36-3
M. Wt: 371.1 g/mol
InChI Key: FTUHROOCYOPNJT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide is a chemical compound with the molecular formula C14H15Cl4NO2. It is known for its unique structure, which includes a cyclohexyl group and a tetrachlorophenoxy moiety. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3,4,6-tetrachlorophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications compared to its analogs .

Properties

CAS No.

6281-36-3

Molecular Formula

C14H15Cl4NO2

Molecular Weight

371.1 g/mol

IUPAC Name

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide

InChI

InChI=1S/C14H15Cl4NO2/c15-9-6-10(16)14(13(18)12(9)17)21-7-11(20)19-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,19,20)

InChI Key

FTUHROOCYOPNJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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